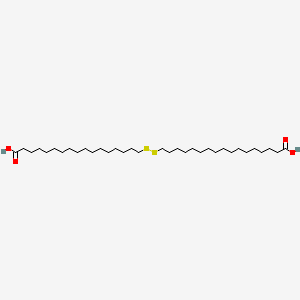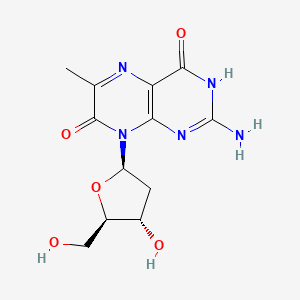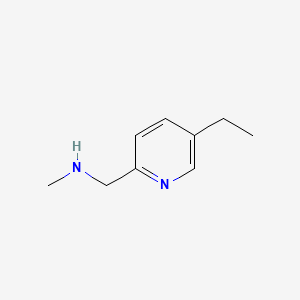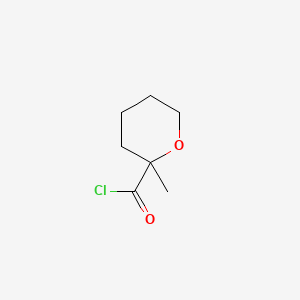
MANGANESE(II) HEXAFLUOROACETYLACETONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of manganese(II) hexafluoroacetylacetonate typically involves the reaction of hexafluoroacetylacetone with a manganese salt in an appropriate solvent, followed by crystallization . The reaction conditions often include maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk quantities for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Manganese(II) hexafluoroacetylacetonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Ammonia can act as a base, removing hydrogen ions from the aqua complex of this compound.
Major Products: The major products formed from these reactions include manganese dioxide and various substituted manganese complexes .
Scientific Research Applications
Manganese(II) hexafluoroacetylacetonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of manganese(II) hexafluoroacetylacetonate involves its ability to interact with various molecular targets and pathways. For example, it can inhibit the growth of certain bacteria by chelating essential metal ions, thereby disrupting cellular processes . The compound’s interactions with biomolecules and its ability to form stable complexes make it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
- Bis(trifluoro-2,4-pentanedionato)manganese(II)
- Manganese(II) hexafluoroacetylacetonate hydrate
- Cobalt(II) trifluoroacetylacetonate hydrate
- Iron(III) hexafluoroacetylacetonate
- Copper(II) hexafluoroacetylacetonate hydrate
- Cobalt(II) hexafluoroacetylacetonate hydrate
- Manganese(II) acetylacetonate
Uniqueness: this compound is unique due to its high volatility and stability, which makes it particularly useful in material science applications such as chemical vapor deposition. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .
Properties
CAS No. |
123334-26-9 |
|---|---|
Molecular Formula |
C10H10F12MnO7 |
Molecular Weight |
525.10 g/mol |
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;manganese;trihydrate |
InChI |
InChI=1S/2C5H2F6O2.Mn.3H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;;/h2*1,12H;;3*1H2/b2*2-1-;;;; |
InChI Key |
AIFUSHZHSHRUAS-KZXGFQSYSA-N |
SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.O.O.[Mn+2] |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.O.[Mn] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570826.png)

![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)

